Anacetrapib: A Technical Guide to a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor
Anacetrapib: A Technical Guide to a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor
Executive Summary: Cholesteryl Ester Transfer Protein (CETP) has long been a target for intervention in cardiovascular disease due to its central role in lipid metabolism. Inhibition of CETP offers a promising therapeutic strategy for raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of anacetrapib, a potent and well-characterized CETP inhibitor. While the specific compound "Cetp-IN-3" was not identifiable in public domain literature, anacetrapib serves as an exemplary case study for researchers, scientists, and drug development professionals. This document details the mechanism of action of CETP, the synthetic route to anacetrapib, and the experimental protocols for its in vitro and in vivo characterization, supported by quantitative data and graphical representations of key pathways and workflows.
Introduction: The Role of CETP in Lipid Homeostasis
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[1] This process contributes to the maturation of VLDL into LDL and results in lower levels of HDL-C, the "good cholesterol," and higher levels of LDL-C, the "bad cholesterol." Elevated LDL-C is a well-established risk factor for atherosclerosis, the underlying cause of many cardiovascular diseases.
The inhibition of CETP is therefore an attractive therapeutic strategy to remodel the lipoprotein profile in a potentially anti-atherogenic direction. By blocking CETP, inhibitors aim to increase HDL-C levels and decrease LDL-C levels, thereby promoting reverse cholesterol transport and reducing the risk of cardiovascular events.[1] Several CETP inhibitors have been developed, with anacetrapib being a prominent example that has undergone extensive clinical investigation.[1][2]
Mechanism of Action of Anacetrapib
Anacetrapib is a potent and reversible inhibitor of CETP.[3] It binds to CETP and allosterically inhibits its function, preventing the transfer of cholesteryl esters and triglycerides between lipoproteins. This leads to a significant increase in HDL-C and a decrease in LDL-C. The primary mechanism for LDL-C lowering is thought to be an enhanced clearance of LDL particles from the circulation.
The following diagram illustrates the central role of CETP in lipid transport and the mechanism of action of anacetrapib.
Synthesis of Anacetrapib
The chemical synthesis of anacetrapib is a multi-step process. A representative synthetic route is described below, based on procedures outlined in the medicinal chemistry literature.[4][5]
Experimental Protocol: Synthesis of Anacetrapib
A detailed, multi-step synthesis is required to produce anacetrapib. The following is a generalized protocol based on common organic chemistry principles and information from related syntheses. For full, specific details, including reagent quantities and reaction conditions, consulting the primary literature and patents is recommended.
Step 1: Synthesis of the Oxazolidinone Core
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React a suitable chiral amino alcohol with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the chiral oxazolidinone ring.
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The starting amino alcohol would contain the desired stereochemistry that ultimately defines the stereocenters in the final anacetrapib molecule.
Step 2: N-Alkylation of the Oxazolidinone
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The oxazolidinone from Step 1 is N-alkylated with a substituted benzyl halide.
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The reaction is typically carried out in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate.
Step 3: Synthesis of the Biphenyl Moiety
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A Suzuki coupling reaction is a common method to construct the biphenyl core.
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This involves the reaction of a substituted arylboronic acid with a substituted aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).
Step 4: Final Coupling
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The N-alkylated oxazolidinone and the biphenyl moiety are coupled. This may involve converting one of the fragments into a suitable electrophile or nucleophile.
-
Purification by column chromatography is typically required to isolate the final product.
In Vitro Evaluation
The primary in vitro assay for a CETP inhibitor is to determine its potency in blocking the transfer of cholesteryl esters.
Experimental Protocol: CETP Inhibition Assay
A common method for assessing CETP activity is a fluorometric assay.[6][7]
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Reagents and Materials:
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Recombinant human CETP
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Donor particle: A fluorescent self-quenched neutral lipid
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Acceptor particle
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Assay buffer
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Anacetrapib (or other test compounds) dissolved in DMSO
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96-well black microplate
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Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)
-
-
Procedure:
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Prepare a standard curve using a known concentration of the fluorescent donor molecule.
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In the microplate, add the assay buffer, acceptor particle, and CETP.
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Add varying concentrations of anacetrapib to the wells. Include a vehicle control (DMSO) and a positive control (a known CETP inhibitor, if available).
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Initiate the reaction by adding the donor particle.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Measure the fluorescence intensity. The transfer of the fluorescent lipid from the donor to the acceptor particle results in an increase in fluorescence.
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Calculate the percent inhibition for each concentration of anacetrapib and determine the IC₅₀ value by fitting the data to a dose-response curve.
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Table 1: In Vitro Activity of Anacetrapib
| Parameter | Value | Reference |
| IC₅₀ (rhCETP) | 7.9 ± 2.5 nM | [3] |
| IC₅₀ (mutant CETP C13S) | 11.8 ± 1.9 nM | [3] |
In Vivo Evaluation
In vivo studies are crucial to assess the pharmacokinetic and pharmacodynamic properties of a CETP inhibitor. The hamster is a commonly used animal model as it possesses CETP activity.[8][9][10][11]
Experimental Protocol: In Vivo Efficacy in a Hamster Model
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Animals: Male Syrian golden hamsters.
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Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
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Diet: Provide a standard chow diet or a high-fat diet to induce dyslipidemia.
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Drug Administration: Administer anacetrapib orally (e.g., by gavage) at various doses (e.g., 10, 30, 60 mg/kg/day) for a specified duration (e.g., 2 weeks). A vehicle control group should be included.
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Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.
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Lipid Analysis: Analyze plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
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CETP Activity: Measure ex vivo CETP activity in the plasma samples using the in vitro assay described above.
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Data Analysis: Compare the lipid profiles and CETP activity between the anacetrapib-treated groups and the vehicle control group.
Table 2: In Vivo Effects of Anacetrapib in Dyslipidemic Hamsters (60 mg/kg/day for 2 weeks)
| Parameter | Change vs. Control | Reference |
| CETP Activity | ↓ 94% | [3] |
| HDL-C | ↑ 47% | [3] |
| Non-HDL-C | No significant change | [3] |
| Fecal Cholesterol | ↑ 30% | [3] |
The following diagram illustrates a typical workflow for the in vivo evaluation of a CETP inhibitor.
Clinical Development and Quantitative Data
Anacetrapib has been extensively studied in clinical trials. The REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification) trial was a large-scale, randomized, placebo-controlled study that assessed the efficacy and safety of anacetrapib in patients with atherosclerotic vascular disease.[6][12][13][14]
Table 3: Pharmacokinetic Properties of Anacetrapib in Humans
| Parameter | Value | Reference |
| Tₘₐₓ (single dose) | ~4 hours | [15] |
| Half-life (single dose) | 9-62 hours (fasted), 42-83 hours (fed) | [15] |
| Effect of High-Fat Meal on AUC | ↑ ~6-8 fold | [15] |
| EC₅₀ (CETP activity) | ~22 nM | [15] |
Table 4: Effects of Anacetrapib on Lipid Parameters in the DEFINE Study
| Parameter | % Change with Anacetrapib | Reference |
| HDL-C | ↑ 138% | |
| LDL-C | ↓ 40% |
Conclusion
Anacetrapib serves as a robust case study for a potent CETP inhibitor, demonstrating significant modulation of the lipid profile both in vitro and in vivo. The synthetic route, while complex, is achievable through established organic chemistry methodologies. The in vitro and in vivo assays detailed in this guide provide a framework for the evaluation of novel CETP inhibitors. Despite promising effects on lipid markers, the development of anacetrapib was ultimately discontinued by Merck.[2] Nevertheless, the extensive research and clinical data gathered for anacetrapib provide valuable insights for the continued exploration of CETP inhibition as a therapeutic strategy for cardiovascular disease.
References
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- 4. Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib [pubmed.ncbi.nlm.nih.gov]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibition of cholesteryl ester transfer protein activity in hamsters alters HDL lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid substrate preference of CETP controls the biochemical properties of HDL in fat/cholesterol-fed hamsters - PMC [pmc.ncbi.nlm.nih.gov]
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